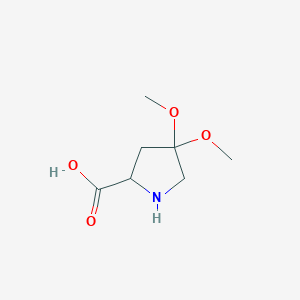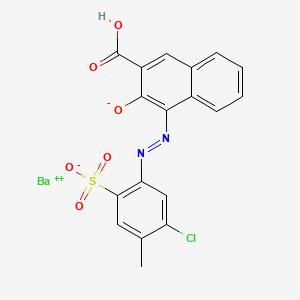![molecular formula C12H8N2O2 B3357909 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione CAS No. 76447-29-5](/img/structure/B3357909.png)
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Overview
Description
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione is a member of the pyrrolobenzodiazepine family, characterized by its tricyclic structure comprising a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . This compound is known for its ability to bind to the minor groove of DNA, exerting cytotoxic effects, which makes it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione can be achieved through various synthetic routes. One common method involves the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde using catalytic hydrogenation in ethanol at room temperature . Another method includes the treatment of 1-(5-fluoro-2-nitrobenzyl)-2-pyrrolecarbonitrile with zinc dust, acetic acid, and ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its ability to bind to DNA and its potential as a gene regulator.
Medicine: Investigated for its anti-tumor, anti-bacterial, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione involves its binding to the minor groove of DNA, leading to the disruption of DNA processes and ultimately causing cell death. This compound targets specific DNA sequences, making it a potent cytotoxic agent . The molecular pathways involved include the inhibition of DNA replication and transcription, which are crucial for cell survival .
Comparison with Similar Compounds
Similar Compounds
Anthramycin: A naturally occurring pyrrolobenzodiazepine with anti-tumor and anti-microbial activities.
Sibiromycin: Another naturally occurring compound known for its cytotoxic properties.
Tomaymycin: Exhibits similar DNA-binding capabilities and cytotoxic effects.
Uniqueness
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione is unique due to its specific structural features that enhance its DNA-binding affinity and cytotoxicity. Its ability to form stable complexes with DNA and its potential for structural modifications make it a valuable compound for therapeutic development .
Properties
IUPAC Name |
5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-7H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMOEZLRLXJCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306634 | |
| Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76447-29-5 | |
| Record name | NSC177993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine](/img/structure/B3357839.png)




![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)




![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)
